molecular formula C19H21NS B4299464 4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE

4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE

Cat. No.: B4299464
M. Wt: 295.4 g/mol
InChI Key: IRVMDJVQMGWFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant bioactive properties, including antitumor, antiviral, and antibacterial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE typically involves the cyclization of 2-isocyanobiaryls. One common method includes the use of tert-butyl peroxybenzoate (TBPB) as the sole oxidant under metal-free conditions . Another approach involves the Ritter reaction, which uses 2-methyl-1-phenylcyclohexanol and nitriles to form the desired phenanthridine derivatives .

Industrial Production Methods

Industrial production of this compound may leverage large-scale cyclization reactions, optimizing conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBPB.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit different bioactive properties depending on the nature of the substituents.

Scientific Research Applications

4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and hexahydrobenzo structure differentiate it from other phenanthridine derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4a-methyl-6-methylsulfanyl-2,3,4,12c-tetrahydro-1H-benzo[k]phenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-19-12-6-5-9-16(19)17-14-8-4-3-7-13(14)10-11-15(17)18(20-19)21-2/h3-4,7-8,10-11,16H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVMDJVQMGWFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C3=C(C=CC4=CC=CC=C43)C(=N2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE
Reactant of Route 2
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE
Reactant of Route 3
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE
Reactant of Route 4
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE
Reactant of Route 5
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE
Reactant of Route 6
4A-METHYL-6-(METHYLSULFANYL)-1H,2H,3H,4H,4AH,12CH-BENZO[K]PHENANTHRIDINE

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